molecular formula C10H14N2O3 B14115025 N-(Methoxymethyl)-4,5-dimethyl-2-nitroaniline

N-(Methoxymethyl)-4,5-dimethyl-2-nitroaniline

Cat. No.: B14115025
M. Wt: 210.23 g/mol
InChI Key: OKSKKJLBMCISRO-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-4,5-dimethyl-2-nitroaniline is an organic compound with a complex structure that includes a methoxymethyl group, two methyl groups, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methoxymethyl)-4,5-dimethyl-2-nitroaniline typically involves the nitration of 4,5-dimethylaniline followed by the introduction of the methoxymethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-4,5-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic conditions.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products

    Reduction: 4,5-Dimethyl-2-aminoaniline.

    Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-(Methoxymethyl)-4,5-dimethyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Methoxymethyl)-4,5-dimethyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethyl group can also influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: Similar structure but lacks the nitro and methoxymethyl groups.

    4,5-Dimethylaniline: Similar structure but lacks the nitro and methoxymethyl groups.

    2-Nitroaniline: Similar structure but lacks the methoxymethyl and methyl groups.

Uniqueness

N-(Methoxymethyl)-4,5-dimethyl-2-nitroaniline is unique due to the presence of both the nitro and methoxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N-(methoxymethyl)-4,5-dimethyl-2-nitroaniline

InChI

InChI=1S/C10H14N2O3/c1-7-4-9(11-6-15-3)10(12(13)14)5-8(7)2/h4-5,11H,6H2,1-3H3

InChI Key

OKSKKJLBMCISRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])NCOC

Origin of Product

United States

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